molecular formula C16H18ClFN2O3S B6506604 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide CAS No. 1421506-89-9

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B6506604
CAS No.: 1421506-89-9
M. Wt: 372.8 g/mol
InChI Key: YFZAXOBGUPSTQB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a chloro-fluorobenzene core substituted with a hydroxyethyl group linked to a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility and bioavailability, while the hydroxyethyl spacer may influence conformational flexibility .

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O3S/c1-20(2)12-5-3-11(4-6-12)16(21)10-19-24(22,23)13-7-8-15(18)14(17)9-13/h3-9,16,19,21H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAXOBGUPSTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6414-1783 are not well-studied. Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body. The presence of functional groups such as the sulfonamide could potentially affect its metabolism and excretion.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F6414-1783. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the pH of the environment.

Comparison with Similar Compounds

Key Structural Differences

  • Hydroxyethyl vs. Diazepanyl Substituents: Target Compound: Features a 2-hydroxyethyl group attached to the 4-(dimethylamino)phenyl ring. Analog (10c): Contains a 1,4-diazepanyl-methyl group at the phenyl ring, introducing a seven-membered ring system that increases molecular weight (379.90 g/mol) and steric bulk compared to the target compound .
  • Halogenation Patterns: Target Compound: Chloro and fluoro substituents at positions 3 and 4 on the benzene ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Data (IR, MP)
Target Compound C₁₆H₁₈ClFN₂O₃S ~372.84 Sulfonamide, chloro, fluoro, dimethylamino N/A (data not provided in evidence)
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) C₁₈H₂₂ClN₃O₂S 379.90 Diazepanyl, sulfonamide IR: 3398 cm⁻¹ (N-H), 1346 cm⁻¹ (S=O)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₃S 589.1 (M+1) Chromen-4-one, pyrazolopyrimidine MP: 175–178°C

Key Observations :

  • The hydroxyethyl group in the target compound likely improves aqueous solubility compared to diazepanyl-substituted analogs (e.g., 10c) due to increased polarity .
  • Halogenation (Cl/F) in analogs correlates with enhanced thermal stability, as seen in the high melting point (175–178°C) of the chromenone derivative .

Limitations and Contradictions

  • Data Gaps : Evidence lacks explicit biological data for the target compound, necessitating extrapolation from structural analogs.
  • Functional Trade-offs : While the hydroxyethyl group improves solubility, it may reduce metabolic stability compared to bulkier substituents (e.g., diazepanyl) .

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